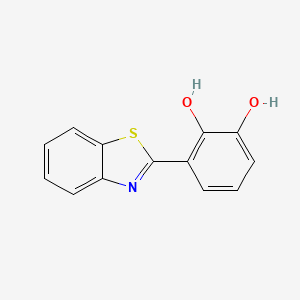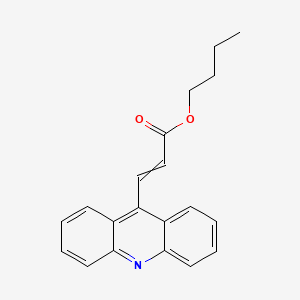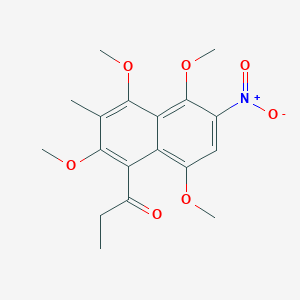
1-(2,4,5,8-Tetramethoxy-3-methyl-6-nitronaphthalen-1-yl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,4,5,8-Tetramethoxy-3-methyl-6-nitronaphthalen-1-yl)propan-1-one is a complex organic compound characterized by its unique structure, which includes multiple methoxy groups and a nitro group attached to a naphthalene ring. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4,5,8-Tetramethoxy-3-methyl-6-nitronaphthalen-1-yl)propan-1-one typically involves multiple steps, starting from simpler aromatic compoundsThe reaction conditions often require the use of strong acids like sulfuric acid for nitration and Lewis acids like aluminum chloride for acylation .
Industrial Production Methods
Industrial production methods for this compound are less documented, but they likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity while ensuring safety and cost-effectiveness. The use of continuous flow reactors and automated synthesis systems may also be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(2,4,5,8-Tetramethoxy-3-methyl-6-nitronaphthalen-1-yl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder in acidic conditions.
Substitution: Sodium methoxide or other strong nucleophiles in polar aprotic solvents.
Major Products
Oxidation: Formation of naphthoquinones.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted naphthalene derivatives.
Scientific Research Applications
1-(2,4,5,8-Tetramethoxy-3-methyl-6-nitronaphthalen-1-yl)propan-1-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Medicine: Investigated for its potential therapeutic effects, particularly in targeting specific enzymes and receptors involved in disease pathways.
Industry: Utilized in the development of new materials and as an intermediate in the production of dyes and pigments.
Mechanism of Action
The mechanism of action of 1-(2,4,5,8-Tetramethoxy-3-methyl-6-nitronaphthalen-1-yl)propan-1-one involves its interaction with various molecular targets. The compound’s methoxy groups and nitro group play crucial roles in its bioactivity. For example, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. The methoxy groups may enhance the compound’s ability to bind to specific enzymes or receptors, modulating their activity and influencing cellular pathways .
Comparison with Similar Compounds
Similar Compounds
1-(2,4,5-Trimethoxyphenyl)propan-1-one: Lacks the nitro group and has different biological activities.
1-(2,4,5,8-Tetramethoxy-3-methyl-1-naphthyl)ethanone: Similar structure but with an ethanone group instead of a propanone group.
Uniqueness
1-(2,4,5,8-Tetramethoxy-3-methyl-6-nitronaphthalen-1-yl)propan-1-one is unique due to the presence of both multiple methoxy groups and a nitro group on the naphthalene ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and potential therapeutic applications .
Properties
CAS No. |
90363-52-3 |
|---|---|
Molecular Formula |
C18H21NO7 |
Molecular Weight |
363.4 g/mol |
IUPAC Name |
1-(2,4,5,8-tetramethoxy-3-methyl-6-nitronaphthalen-1-yl)propan-1-one |
InChI |
InChI=1S/C18H21NO7/c1-7-11(20)13-14-12(23-3)8-10(19(21)22)18(26-6)15(14)17(25-5)9(2)16(13)24-4/h8H,7H2,1-6H3 |
InChI Key |
PSQBZSKEQYVACS-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=C(C(=C(C2=C(C(=CC(=C21)OC)[N+](=O)[O-])OC)OC)C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


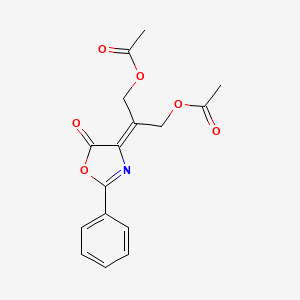
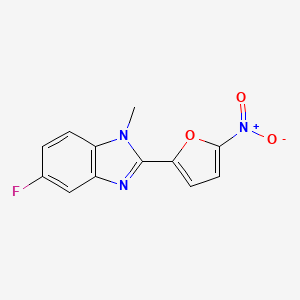
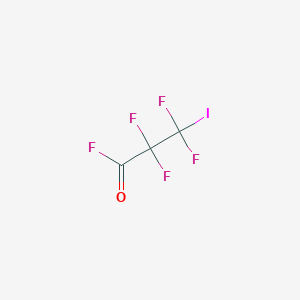
![N-[4-[(Z)-[(4-Methyl-6-oxo-3H-pyrimidin-2-YL)hydrazinylidene]methyl]phenyl]acetamide](/img/structure/B14368213.png)
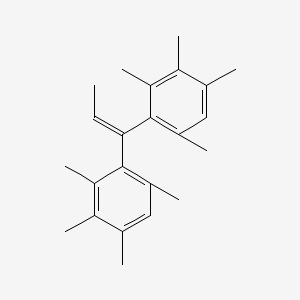
![1-{4-[Methyl(phenyl)amino]buta-1,3-diyn-1-yl}cyclohexan-1-ol](/img/structure/B14368225.png)
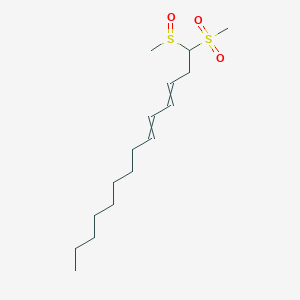
![(3E)-3-hydroxyimino-1,7,7-trimethylbicyclo[2.2.1]heptane-2-thione](/img/structure/B14368233.png)
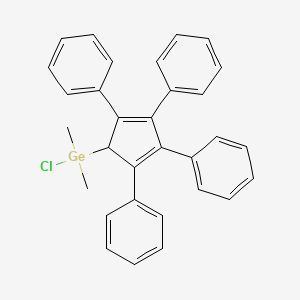
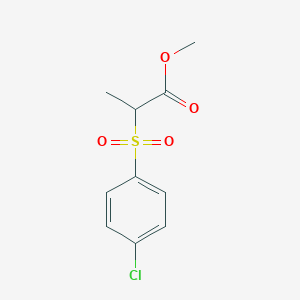
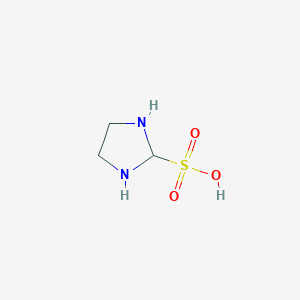
![3,3-Bis[(4-methylphenyl)methyl]pentane-2,4-dione](/img/structure/B14368270.png)
